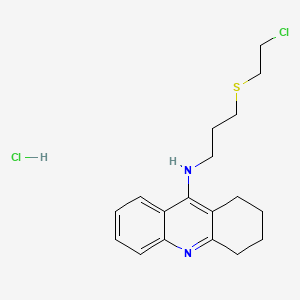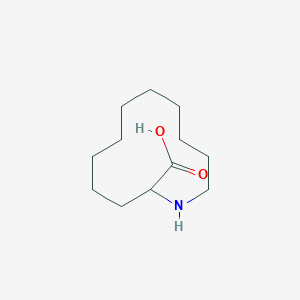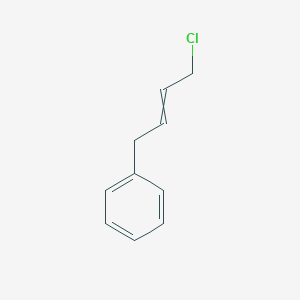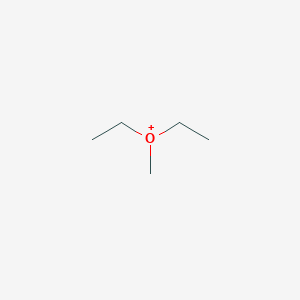
Diethyl(methyl)oxidanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl(methyl)oxidanium is an organic compound that belongs to the class of ethers Ethers are characterized by an oxygen atom connected to two alkyl or aryl groups this compound, specifically, has two ethyl groups and one methyl group attached to the oxygen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Diethyl(methyl)oxidanium can be synthesized through the alkylation of enolate ions. One common method involves the reaction of diethyl malonate with methyl iodide in the presence of a strong base like sodium ethoxide. The reaction proceeds via an S_N2 mechanism, where the nucleophilic enolate ion attacks the electrophilic methyl iodide, resulting in the formation of this compound .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and selectivity .
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl(methyl)oxidanium undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the alkyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) and sodium borohydride (NaBH_4) are typically used.
Substitution: Nucleophiles like halides (Cl^-, Br^-, I^-) and alkoxides (RO^-) are commonly employed.
Major Products Formed
Oxidation: Produces carbonyl compounds such as aldehydes and ketones.
Reduction: Yields alcohols.
Substitution: Results in the formation of new ethers or other substituted products.
Applications De Recherche Scientifique
Diethyl(methyl)oxidanium has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the study of enzyme mechanisms and metabolic pathways.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to dissolve various pharmaceutical compounds.
Industry: Utilized in the production of perfumes, dyes, and other fine chemicals
Mécanisme D'action
The mechanism of action of diethyl(methyl)oxidanium involves its interaction with molecular targets through its ether functional group. This interaction can modulate various biochemical pathways, including oxidative stress responses and enzyme activity. The compound’s ability to form hydrogen bonds and participate in nucleophilic substitution reactions makes it a versatile tool in chemical biology .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethyl ether: Contains two methyl groups attached to the oxygen atom.
Diethyl ether: Has two ethyl groups attached to the oxygen atom.
Methyl propyl ether: Comprises one methyl and one propyl group attached to the oxygen atom
Uniqueness
Diethyl(methyl)oxidanium is unique due to its specific combination of two ethyl groups and one methyl group. This structure imparts distinct physical and chemical properties, such as boiling point and solubility, which differ from those of other ethers.
Propriétés
Numéro CAS |
44387-70-4 |
|---|---|
Formule moléculaire |
C5H13O+ |
Poids moléculaire |
89.16 g/mol |
Nom IUPAC |
diethyl(methyl)oxidanium |
InChI |
InChI=1S/C5H13O/c1-4-6(3)5-2/h4-5H2,1-3H3/q+1 |
Clé InChI |
FTJLWUBPNKLGQE-UHFFFAOYSA-N |
SMILES canonique |
CC[O+](C)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


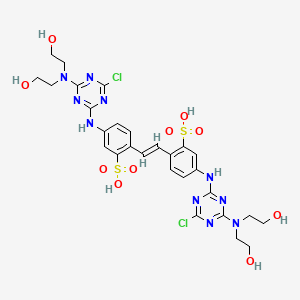
![3-(2H-Tetrazol-5-yl)-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B14664923.png)


![1-{[Bis(benzyloxy)phosphoryl]oxy}pyrrolidine-2,5-dione](/img/structure/B14664935.png)
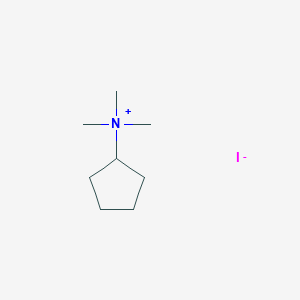
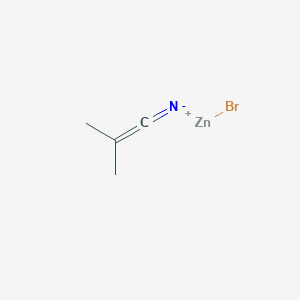

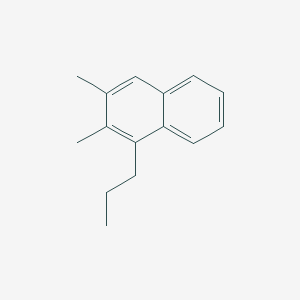

![3,3-Dimethylbicyclo[2.2.1]heptane-2,5-dione](/img/structure/B14664974.png)
